molecular formula C7H16ClN B2867598 (3S)-3-(propan-2-yl)pyrrolidine hydrochloride CAS No. 2173052-12-3

(3S)-3-(propan-2-yl)pyrrolidine hydrochloride

Cat. No.: B2867598
CAS No.: 2173052-12-3
M. Wt: 149.66
InChI Key: HMXLFEQWPFPEEX-OGFXRTJISA-N
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Description

(3S)-3-(propan-2-yl)pyrrolidine hydrochloride (CAS 2173052-12-3) is a chiral pyrrolidine building block of significant value in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged saturated scaffold widely used to obtain compounds for treating human diseases . Its key advantages include the ability to efficiently explore pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . The specific stereochemistry of the (3S) enantiomer is particularly important, as the binding mode to enantioselective proteins can lead to a different biological profile of drug candidates . This compound serves as a critical synthon in the development of novel bioactive molecules. Research indicates that substituted pyrrolidine structures, such as the trans-(2S,4R) isomer, are key dopaminergic moieties in the design of dual-target ligands for the central nervous system . Furthermore, pyrrolidine derivatives are extensively investigated as components for a wide range of therapeutic applications, including acting as anticancer and antibacterial agents, treatments for central nervous system diseases, antidiabetics, and anti-inflammatory and analgesic agents . This product is supplied with a minimum purity of 97% . It is offered in various packaging sizes for research convenience and should be stored at 2-8°C to maintain stability . This chemical is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3S)-3-propan-2-ylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXLFEQWPFPEEX-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial production of pyrrolidine derivatives often leverages catalytic hydrogenation and cyclization reactions. For example, the reaction of 1,4-butanediol with ammonia under high-pressure conditions (17–21 MPa) using cobalt/nickel oxide catalysts yields pyrrolidine. Adapting this approach, the introduction of an isopropyl group at the 3-position can be achieved via alkylation of intermediate amines. A modified protocol involves:

  • Alkylation of 4-chlorobutan-1-amine with isopropyl bromide to form 3-(propan-2-yl)-4-chlorobutan-1-amine.
  • Cyclization under basic conditions to generate the pyrrolidine ring.
  • Enantiomeric resolution using chiral acids (e.g., tartaric acid) to isolate the (3S)-enantiomer.

This method achieves yields of 70–85% but requires stringent control over reaction parameters to avoid racemization.

Asymmetric Catalytic Hydrogenation

Enantioselective hydrogenation of prochiral enamines offers a direct route to (3S)-configured pyrrolidines. The US8344161B2 patent describes hydrogenating a ketone precursor, such as 3-(propan-2-yl)pyrrolidin-2-one, using ruthenium-BINAP catalysts. Key steps include:

  • Substrate preparation : Condensation of γ-keto esters with isopropylamine to form the enamine.
  • Hydrogenation : At 50–100°C under 10–50 bar H₂ pressure, achieving >99% enantiomeric excess (ee).
  • Salt formation : Treatment with HCl in isopropanol to precipitate the hydrochloride salt.

This method is scalable and avoids chromatographic purification, making it industrially viable.

1,3-Dipolar Cycloaddition for Ring Formation

The 1,3-dipolar cycloaddition between aziridines and dipolarophiles, as detailed in PMC6274301, provides a stereocontrolled route to functionalized pyrrolidines. For (3S)-3-(propan-2-yl)pyrrolidine hydrochloride:

  • Aziridine activation : Thermolysis of 2-isopropylaziridine generates a 1,3-dipole.
  • Cycloaddition : Reaction with acrylonitrile at 110°C in toluene yields the pyrrolidine core with >20:1 diastereoselectivity.
  • Reduction : Hydrogenation of the nitrile group to an amine, followed by HCl treatment.

Yields reach 65–77% with excellent stereochemical fidelity.

Resolution of Racemic Mixtures

For small-scale laboratory synthesis, kinetic resolution using enzymatic or chemical methods is effective. The EP4382529A1 patent employs lipase-mediated acetylation to separate (3S)- and (3R)-enantiomers:

  • Substrate : Racemic 3-(propan-2-yl)pyrrolidine.
  • Enzyme : Candida antarctica lipase B (CAL-B) with vinyl acetate.
  • Result : (3S)-enantiomer remains unreacted, isolated with 98% ee after hydrolysis.

This method is cost-effective but limited by enzyme availability and reaction scale.

Purification and Salt Formation

High-purity (3S)-3-(propan-2-yl)pyrrolidine hydrochloride necessitates optimized crystallization:

  • Solvent system : Isopropanol/methanol (3:1) at 0–5°C precipitates the hydrochloride salt.
  • Yield : >99% purity with <0.1% residual solvents.
  • Analytical confirmation : ¹H/¹³C NMR and HPLC-MS validate structure and enantiopurity.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Key Advantage
Industrial Cyclization 70–85 95–99 High Low cost, minimal purification
Asymmetric Hydrogenation 80–90 >99 Moderate High stereoselectivity
Cycloaddition 65–77 >99 Low Functional group tolerance
Enzymatic Resolution 40–50 98 Low No chiral catalysts required

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(propan-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidines.

Scientific Research Applications

(3S)-3-(propan-2-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(propan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The isopropyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituent/Modification Key Properties/Implications Reference
(S)-3-Methylpyrrolidine hydrochloride C₅H₁₂ClN 135.64 Methyl group at 3-position Simpler structure; lower steric hindrance
(S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride C₁₀H₁₃Cl₂N 218.12 3-Chlorophenyl group at 2-position Enhanced aromatic interactions; increased lipophilicity
(3S)-3-Ethylpyrrolidine hydrochloride C₆H₁₄ClN 135.64 Ethyl group at 3-position Intermediate steric bulk; potential metabolic stability
(2R)-2-(Propan-2-yl)pyrrolidine hydrochloride C₇H₁₅ClN 148.65 (calc.) Isopropyl group at 2R-position Stereochemical inversion alters binding affinity
(3S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride C₁₀H₁₂ClN₂O₃ 258.67 (calc.) 4-Nitrophenoxy group at 3-position Electron-withdrawing nitro group; reactivity in nucleophilic substitutions
(S)-3-(Trifluoroacetamido)pyrrolidine hydrochloride C₆H₁₀ClF₃N₂O 218.60 Trifluoroacetamido group at 3-position Enhanced metabolic resistance; polar functional group

Key Differences and Implications

Substituent Effects: Alkyl Groups: The isopropyl group in (3S)-3-(propan-2-yl)pyrrolidine hydrochloride provides greater steric hindrance compared to methyl or ethyl substituents (e.g., (S)-3-methyl or 3-ethyl analogues). This influences receptor binding and metabolic stability . Aromatic Substituents: Compounds like (S)-2-(3-chlorophenyl)pyrrolidine hydrochloride exhibit enhanced π-π stacking interactions due to the chlorophenyl group, which may improve target affinity in CNS drug candidates . Electron-Withdrawing Groups: The 4-nitrophenoxy and trifluoromethoxy groups (e.g., in ) increase electrophilicity, making these compounds reactive intermediates in Suzuki couplings or SNAr reactions .

Stereochemical Variations :

  • The (2R)-2-(propan-2-yl) isomer () demonstrates how stereochemical differences at the 2-position vs. 3-position alter molecular recognition. Such variations are critical in enantioselective catalysis or chiral drug design .

Physicochemical Properties :

  • Hydrochloride salts universally improve aqueous solubility. However, lipophilic substituents (e.g., trifluoromethoxy in ) enhance membrane permeability, while polar groups (e.g., hydroxyl in ) improve solubility in biological matrices .

Biological Activity

(3S)-3-(propan-2-yl)pyrrolidine hydrochloride, also known as (3R)-3-(propan-2-yl)pyrrolidine hydrochloride, is a chiral compound featuring a pyrrolidine ring with an isopropyl group at the third position. This compound exists in its hydrochloride salt form, enhancing its solubility and stability, which makes it a valuable candidate in medicinal chemistry and pharmaceutical research. The biological activity of this compound has garnered attention due to its potential applications in various therapeutic areas.

  • Molecular Formula : C₇H₁₆ClN
  • Molecular Weight : Approximately 149.67 g/mol
  • Structure : Contains a pyrrolidine ring with an isopropyl substituent.

The mechanism of action of (3S)-3-(propan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Predicted Biological Activities

Computational studies and preliminary research suggest that this compound may exhibit several biological activities:

  • Antidepressant Effects : Similar compounds have demonstrated efficacy in modulating neurotransmitter levels, suggesting potential antidepressant properties.
  • Anticancer Properties : Investigations into nitrogen-based heterocycles indicate potential anticancer activity through mechanisms such as apoptosis induction.
  • Neuroprotective Effects : Its structural similarity to known neuroprotective agents suggests possible applications in treating neurodegenerative diseases.

Antidepressant Activity

A study explored the antidepressant-like effects of pyrrolidine derivatives, noting that compounds with similar structures could influence serotonin and norepinephrine levels in the brain. This suggests that (3S)-3-(propan-2-yl)pyrrolidine hydrochloride may have therapeutic potential for mood disorders.

Anticancer Activity

Research indicates that pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study found that certain nitrogen-containing heterocycles induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . This highlights the potential of (3S)-3-(propan-2-yl)pyrrolidine hydrochloride as a candidate for further development in cancer therapy.

Neuroprotective Effects

The neuroprotective properties of pyrrolidine derivatives have been investigated in models of neurodegenerative diseases. The structural characteristics of (3S)-3-(propan-2-yl)pyrrolidine hydrochloride suggest that it could mimic known neuroprotective agents, offering a pathway for developing treatments for conditions like Alzheimer's disease .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
Antidepressant EffectsModulates neurotransmitter levels; potential for mood disorder treatment
Anticancer PropertiesInduces apoptosis in cancer cell lines; effective against hypopharyngeal tumors
Neuroprotective EffectsMimics known neuroprotective agents; potential applications in neurodegenerative diseases

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